molecular formula C14H8ClNOS B2774909 2-(1,3-Benzothiazol-2-yl)benzoyl chloride CAS No. 1221724-66-8

2-(1,3-Benzothiazol-2-yl)benzoyl chloride

Cat. No. B2774909
CAS RN: 1221724-66-8
M. Wt: 273.73
InChI Key: MWPZDVATHVMIHQ-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their pharmaceutical and biological activity and are used in a variety of applications, including as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .


Synthesis Analysis

Benzothiazoles can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole structure involves a benzene ring fused to a thiazole ring. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Synthesis and Biological Activity

2-(1,3-Benzothiazol-2-yl)benzoyl chloride serves as a precursor for synthesizing various bioactive compounds. For instance, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized through the condensation of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides, displayed antibacterial and antifungal activities comparable to standard medications like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015). Similarly, 2-substituted benzothiazole derivatives were obtained by refluxing benzothiazolyl carboxyhydrazide with aryl acids in phosphoryl chloride, demonstrating notable antimicrobial activity by the disc diffusion method (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Chemical Synthesis and Heterocyclic Compound Development

Reactions of keto–enol tautomers of 2-thiazolyl-, 2-oxazolyl-, 2-benzoxazolyl-, or 2-benzothiazolyl-1-phenylethenols with α,β-alkynyl esters have been used for the syntheses of highly functionalized fused-ring heterocycles, highlighting the versatility of benzothiazolyl compounds in synthesizing complex molecular structures (Silva, Henry, & Pittman, 2012).

Nonlinear Optical Materials and Crystallography

Research on N-(1,3-benzothiazol-2-yl)benzamide and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide demonstrated their potential as nonlinear optical materials. These compounds were synthesized using substituted benzoyl chloride and showed significant antibacterial and antifungal activities. Their non-linear efficiency, tested through the Kurtz-Perry method, indicated a higher SHG efficiency than potassium dihydrogen phosphate, suggesting applications in optical devices (Raveendiran & Prabukanthan, 2021).

Molecular Structure Elucidation

The crystal structure of compounds derived from reactions involving benzothiazole units has been extensively studied to understand molecular conformations and interactions. Such investigations provide insights into the chemical behavior and potential applications of benzothiazole derivatives in various fields (Aydın et al., 2002).

Fluorescent Brighteners and Catalysis

Benzothiazole derivatives have been explored for their fluorescence properties, as demonstrated by the synthesis of 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as fluorescent brighteners. These compounds were synthesized using a green catalyst and showed moderate to low emission intensities, indicating their potential in optical applications (Harishkumar, Mahadevan, & Masagalli, 2012).

Future Directions

Benzothiazoles continue to be a focus of research due to their potent and significant biological activities and great pharmaceutical value . Future research will likely continue to explore new synthetic pathways and potential applications of benzothiazole compounds .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNOS/c15-13(17)9-5-1-2-6-10(9)14-16-11-7-3-4-8-12(11)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPZDVATHVMIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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